molecular formula C9H10BrF B6205589 1-(bromomethyl)-3-ethyl-5-fluorobenzene CAS No. 2385404-19-1

1-(bromomethyl)-3-ethyl-5-fluorobenzene

Cat. No.: B6205589
CAS No.: 2385404-19-1
M. Wt: 217.1
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Description

1-(Bromomethyl)-3-ethyl-5-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromomethyl group at the first position, an ethyl group at the third position, and a fluorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-3-ethyl-5-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-5-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction parameters and higher yields. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-ethyl-5-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Oxidation and Reduction: Formation of carboxylic acids or alkanes.

Scientific Research Applications

1-(Bromomethyl)-3-ethyl-5-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3-ethyl-5-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring or the bromomethyl group. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-3-methyl-5-fluorobenzene: Similar structure with a methyl group instead of an ethyl group.

    1-(Bromomethyl)-3-ethylbenzene: Lacks the fluorine substitution.

    1-(Chloromethyl)-3-ethyl-5-fluorobenzene: Chlorine instead of bromine at the methyl position.

Uniqueness

1-(Bromomethyl)-3-ethyl-5-fluorobenzene is unique due to the combination of bromomethyl, ethyl, and fluorine substitutions on the benzene ring. This unique substitution pattern imparts specific reactivity and properties that are valuable in various chemical transformations and applications .

Properties

CAS No.

2385404-19-1

Molecular Formula

C9H10BrF

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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